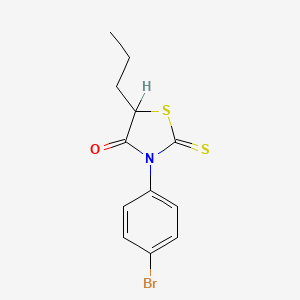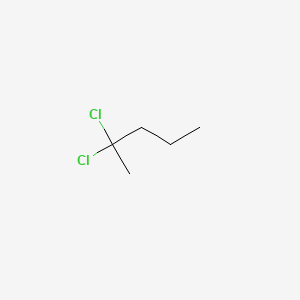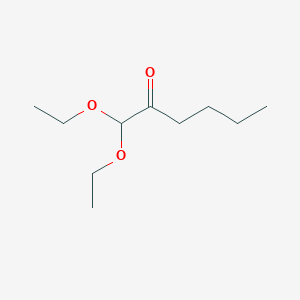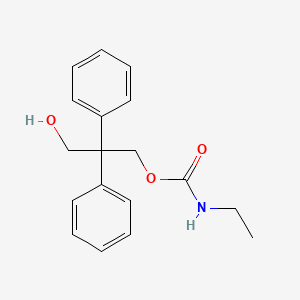
2,2-Diphenyl-1,3-propanediol ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-1,3-propanediol ethylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two phenyl groups attached to a 1,3-propanediol backbone, with an ethylcarbamate group attached to one of the hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3-propanediol ethylcarbamate typically involves the reaction of 2,2-Diphenyl-1,3-propanediol with ethyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a base, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenyl-1,3-propanediol ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The ethylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-1,3-propanediol ethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research has shown its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenyl-1,3-propanediol ethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-1,3-propanediol: A related compound without the ethylcarbamate group, used in similar applications.
1,3-Propanediol, 2,2-diethyl-: Another related compound with different substituents on the 1,3-propanediol backbone.
Uniqueness
2,2-Diphenyl-1,3-propanediol ethylcarbamate is unique due to the presence of the ethylcarbamate group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Propiedades
Número CAS |
25384-57-0 |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(3-hydroxy-2,2-diphenylpropyl) N-ethylcarbamate |
InChI |
InChI=1S/C18H21NO3/c1-2-19-17(21)22-14-18(13-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,2,13-14H2,1H3,(H,19,21) |
Clave InChI |
BAMSHZXIILXXOZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
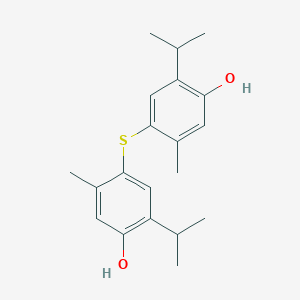
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
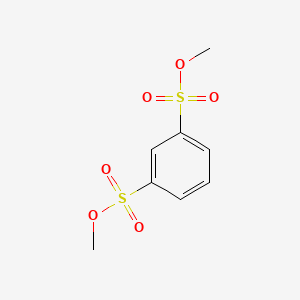
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)

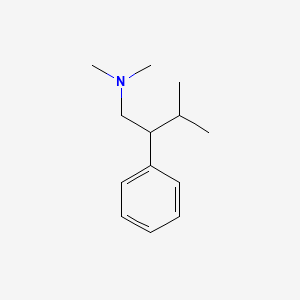
phosphanium bromide](/img/structure/B14692895.png)
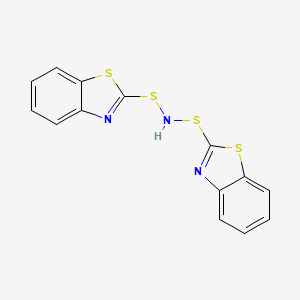
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
